Tetrakis(triphenylphosphite)nickel(0)

Descripción general

Descripción

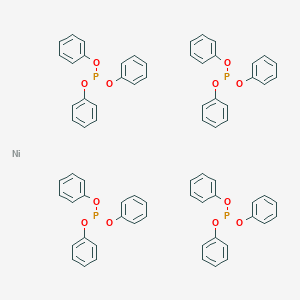

Tetrakis(triphenylphosphite)nickel(0) is an organometallic compound with the chemical formula [Ni(P(OPh)3)4]. It is a coordination complex where a nickel atom is surrounded by four triphenylphosphite ligands. This compound is known for its role as a catalyst in various chemical reactions, particularly in organic synthesis and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetrakis(triphenylphosphite)nickel(0) can be synthesized through the reaction of nickel(II) chloride with triphenylphosphite in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere to prevent oxidation of the nickel complex. The general reaction is as follows:

NiCl2+4P(OPh)3+2NaBH4→Ni(P(OPh)3)4+2NaCl+2BH3

Industrial Production Methods

Industrial production of tetrakis(triphenylphosphite)nickel(0) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Análisis De Reacciones Químicas

Coupling Reactions

Tetrakis(triphenylphosphite)nickel(0) facilitates cross-coupling reactions between organic halides and organometallic reagents. These reactions typically proceed via oxidative addition of the organic halide to the Ni(0) center, followed by transmetallation and reductive elimination .

| Reaction Type | Substrates | Products | Conditions |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halides + Boronic acids | Biaryls | Mild base, 60–80°C |

| Kumada Coupling | Aryl halides + Grignard | Coupled alkanes/arenes | THF, RT to 60°C |

Key Mechanistic Steps :

-

Oxidative Addition : Ni(0) inserts into the C–X bond of aryl halides, forming a Ni(II) intermediate.

-

Transmetallation : Organometallic reagents transfer their organic group to nickel.

-

Reductive Elimination : The coupled product forms, regenerating Ni(0) .

Cyclooligomerization of Cumulenes

This complex catalyzes the oligomerization of cumulenes (e.g., allenes, carbodiimides) into cyclic structures. The reaction exploits the ability of Ni(0) to coordinate multiple unsaturated bonds and mediate cycloaddition .

| Substrate | Product | Catalyst Loading | Yield |

|---|---|---|---|

| Allenes | Trimers or tetramers | 1–5 mol% | 60–85% |

| Carbodiimides | Cyclic trimers (triazines) | 2–10 mol% | 70–90% |

Example :

The cyclotrimerization of carbodiimides (RN=C=NR) yields 1,3,5-triazines under mild conditions, with high regioselectivity .

Ligand Dissociation and Reactivity

In solution, the complex undergoes reversible ligand dissociation, forming active species like Ni(P(OPh)₃)₂ or Ni(P(OPh)₃)₃. This dynamic behavior enhances catalytic activity by lowering the activation energy for oxidative addition .

Key Observations :

-

Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, THF) accelerate ligand dissociation.

-

Air Sensitivity : The Ni(0) center oxidizes readily, requiring inert-atmosphere handling .

Comparison with Palladium Analogues

While structurally similar to Pd(PPh₃)₄, the nickel variant exhibits distinct reactivity:

| Property | Ni(P(OPh)₃)₄ | Pd(PPh₃)₄ |

|---|---|---|

| Oxidative Addition Rate | Faster for alkyl halides | Prefers aryl halides |

| Thermal Stability | Decomposes >120°C | Stable up to 160°C |

| Catalytic Applications | Cyclooligomerization | Cross-couplings |

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Coupling Reactions

Tetrakis(triphenylphosphite)nickel(0) serves as an effective catalyst for coupling reactions involving organic halides and organometallic compounds. These reactions are crucial in the synthesis of complex organic molecules, facilitating the formation of carbon-carbon bonds. The compound's ability to activate halogenated substrates makes it valuable in both academic and industrial chemistry .

1.2 Carbonylation Reactions

Recent studies have highlighted the role of tetrakis(triphenylphosphite)nickel(0) in carbonylation reactions, where it participates in the conversion of organic halides into carbonyl compounds. This process is essential for producing aldehydes and ketones, which are key intermediates in organic synthesis . The efficiency of this catalyst in promoting such transformations underscores its significance in synthetic organic chemistry.

Material Science Applications

2.1 Synthesis of Metal-Organic Frameworks (MOFs)

Tetrakis(triphenylphosphite)nickel(0) has been explored for its potential in synthesizing metal-organic frameworks (MOFs). MOFs are porous materials that have applications in gas storage, separation, and catalysis. The unique properties of tetrakis(triphenylphosphite)nickel(0), such as its coordination capabilities and stability, make it a suitable precursor for creating novel MOFs with tailored functionalities .

2.2 Development of Nanomaterials

The compound is also utilized in the development of nanomaterials. Its ability to form stable complexes with various ligands allows for the controlled synthesis of nanoparticles with specific sizes and shapes. These nanoparticles can exhibit unique optical and electronic properties, making them suitable for applications in sensors, electronics, and photonics .

Case Studies

Mecanismo De Acción

The mechanism by which tetrakis(triphenylphosphite)nickel(0) exerts its effects involves coordination of the nickel center with various substrates. This coordination facilitates the activation of chemical bonds, enabling catalytic reactions. The molecular targets and pathways involved include oxidative addition, reductive elimination, and ligand exchange processes .

Comparación Con Compuestos Similares

Similar Compounds

Tetrakis(triphenylphosphine)nickel(0): Similar in structure but with triphenylphosphine ligands instead of triphenylphosphite.

Tetrakis(triphenylphosphine)palladium(0): A palladium analog with similar catalytic properties.

Bis(1,5-cyclooctadiene)nickel(0): Another nickel complex used in similar catalytic applications.

Uniqueness

Tetrakis(triphenylphosphite)nickel(0) is unique due to its specific ligand environment, which imparts distinct catalytic properties. The triphenylphosphite ligands provide a different electronic environment compared to triphenylphosphine, influencing the reactivity and selectivity of the nickel center in catalytic processes .

Actividad Biológica

Tetrakis(triphenylphosphite)nickel(0) (Ni(P(OPh)₃)₄) is a nickel complex that has garnered attention in the field of catalysis and organic synthesis. This compound features a nickel center coordinated by four triphenylphosphite ligands, which significantly influences its reactivity and biological interactions. This article explores the biological activity of Tetrakis(triphenylphosphite)nickel(0), focusing on its mechanisms of action, applications in catalysis, and potential therapeutic implications.

- Molecular Formula : C₇₂H₆₀NiP₄

- Molecular Weight : 1107.86 g/mol

- CAS Number : 15133-82-1

- Appearance : Crystalline solid, air and moisture sensitive

Tetrakis(triphenylphosphite)nickel(0) acts primarily as a catalyst in various organic reactions, including coupling reactions and cyclooligomerization. Its biological activity can be attributed to its ability to facilitate electron transfer processes and promote oxidative addition reactions.

Key Mechanisms:

- Oxidative Addition : The nickel(0) center can undergo oxidative addition with various substrates, leading to the formation of reactive intermediates that can participate in further chemical transformations.

- Catalytic Activity : It has been shown to effectively catalyze C–C and C–S bond formations, which are critical in synthesizing pharmaceuticals and other biologically active compounds.

Biological Applications

Research has indicated several potential applications for Tetrakis(triphenylphosphite)nickel(0) in biological systems:

- Catalytic Reactions : The compound is utilized in the thioetherification of aryl chlorides with thiols, demonstrating its utility in synthesizing sulfur-containing compounds that may exhibit biological activity .

- Drug Development : Nickel complexes have been explored for their potential as anticancer agents due to their ability to interact with cellular components such as DNA, potentially leading to apoptosis in cancer cells .

Case Studies

- Thioetherification Reactions :

- C-H Activation :

Research Findings

Recent studies have provided insights into the biochemical pathways influenced by Tetrakis(triphenylphosphite)nickel(0):

- Protein Binding : Nickel complexes are known to bind with proteins and nucleic acids, which may alter their function and lead to biological effects .

- Metabolic Pathways : The compound's interaction with cellular components suggests it may influence metabolic pathways, potentially impacting cell proliferation and apoptosis mechanisms.

Data Table: Comparison of Catalytic Activities

Propiedades

IUPAC Name |

nickel;triphenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C18H15O3P.Ni/c4*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;/h4*1-15H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXCIAAANFTEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H60NiO12P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14221-00-2 | |

| Record name | (T-4)-Tetrakis(triphenyl phosphite-κP)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14221-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel, tetrakis(triphenyl phosphite-.kappa.P)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel, tetrakis(triphenyl phosphite-.kappa.p)-, (t-4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.